molecular formula C10H9F3N2O3 B8378804 N,N-dimethyl-4-nitro-2-(trifluoromethyl)benzamide

N,N-dimethyl-4-nitro-2-(trifluoromethyl)benzamide

Cat. No.: B8378804
M. Wt: 262.18 g/mol
InChI Key: QCGGTBAMHRBFEZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-nitro-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C10H9F3N2O3 and its molecular weight is 262.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9F3N2O3

Molecular Weight

262.18 g/mol

IUPAC Name

N,N-dimethyl-4-nitro-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C10H9F3N2O3/c1-14(2)9(16)7-4-3-6(15(17)18)5-8(7)10(11,12)13/h3-5H,1-2H3

InChI Key

QCGGTBAMHRBFEZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-nitro-2-(trifluoromethyl)benzoic acid (10 g, 42.5 mmol), dimethylamine (hydrochloride, 4.51 g, 55.3 mmol) and Et3N (17.78 mL, 128 mmol) in DCM (150 mL) stirred under nitrogen at 20° C. was added HATU (19.41 g, 51.0 mmol) in one charge. The reaction mixture was stirred at 20° C. for 2 h. Then the solution was distributed between DCM and saturated NaHCO3 solution. The combined organic extract was washed with brine, dried over MgSO4, filtered and concentrated. The resulting N,N-dimethyl-4-nitro-2-(trifluoromethyl)benzamide (10 g, 25.2 mmol, 59.2% yield) was used in the next step without further purification. TLC (PE/EA=5:1, Rf 0.6): 1H NMR (400 MHz, CDCl3) δ 8.57 (d, J=1.8 Hz, 1H), 8.46 (dd, J=2.0, 8.4 Hz, 1H), 7.58 (d, J=8.4 Hz, 1H), 2.79 (s, 6H); ES-LCMS m/z 263.0 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step One
Name
Quantity
17.78 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
19.41 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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